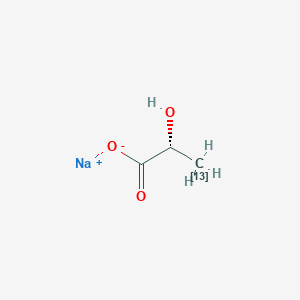
sodium;(2R)-2-hydroxy(313C)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(2R)-2-hydroxy(313C)propanoate, commonly known as sodium propionate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. This compound is widely used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
准备方法
Synthetic Routes and Reaction Conditions
Sodium propionate is typically synthesized by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C2H5COOH+NaOH→C2H5COONa+H2O
This reaction is carried out under mild conditions, usually at room temperature .
Industrial Production Methods
In industrial settings, sodium propionate is produced by neutralizing propionic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The resulting solution is then evaporated to obtain crystalline sodium propionate .
化学反应分析
Types of Reactions
Sodium propionate undergoes several types of chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Corresponding metal propionates.
科学研究应用
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture media to inhibit bacterial growth.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Used as a preservative in food products, cosmetics, and pharmaceuticals
作用机制
The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of bacteria and fungi, leading to their inability to reproduce and survive. This is particularly effective in acidic environments, where the undissociated form of propionic acid can penetrate microbial cell membranes and interfere with intracellular processes .
相似化合物的比较
Similar Compounds
Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.
Potassium propionate: Also used as a preservative with similar properties.
Uniqueness
Sodium propionate is unique in its high solubility in water and its effectiveness at lower concentrations compared to calcium and potassium propionates. This makes it particularly suitable for use in liquid formulations and applications where rapid dissolution is required .
生物活性
Sodium (2R)-2-hydroxypropanoate, commonly known as sodium lactate, is the sodium salt of lactic acid. This compound plays a significant role in various biological systems and has diverse applications in food, pharmaceuticals, and medical treatments. This article explores its biological activity, synthesis, and implications in health and disease.
- Chemical Formula : C₃H₅NaO₃
- Molecular Weight : Approximately 112.06 g/mol
- Appearance : Colorless, transparent liquid with a mild saline taste
Sodium lactate is produced through the fermentation of sugars, such as those derived from corn or beets, followed by neutralization of lactic acid to form the salt. Its structure allows it to engage in various chemical reactions due to the presence of hydroxyl and carboxyl functional groups, making it versatile in biological interactions.
Biological Functions
Sodium lactate serves multiple roles in biological systems:
- Metabolic Intermediate : It is involved in metabolic processes as a source of energy.
- pH Regulation : Acts as a buffer to help maintain pH levels in biological fluids.
- Oxygen Transport : Enhances oxygen delivery to tissues by affecting hemoglobin affinity.
- Antimicrobial Properties : Exhibits antimicrobial effects, making it useful in food preservation and as a preservative in various formulations.
1. Metabolic Effects
A study highlighted that sodium lactate can influence metabolic pathways related to energy production. It is utilized by muscles during anaerobic respiration, serving as a substrate for gluconeogenesis in the liver.
2. Clinical Applications
Sodium lactate has been investigated for its therapeutic potential:
- Fluid Resuscitation : Used in intravenous solutions to restore electrolyte balance and provide energy.
- Wound Healing : Promotes healing processes due to its ability to enhance cellular metabolism and reduce infection rates.
3. Antimicrobial Activity
Research indicates that sodium lactate possesses antimicrobial properties that can inhibit the growth of pathogenic bacteria. This property is particularly beneficial in food preservation, where it helps extend shelf life by reducing microbial contamination.
Case Study 1: Sodium Lactate in Wound Care
A clinical trial assessed the effectiveness of sodium lactate in wound healing among diabetic patients. Results indicated a significant reduction in healing time and infection rates compared to control groups receiving standard care.
| Parameter | Sodium Lactate Group | Control Group |
|---|---|---|
| Healing Time (days) | 14 | 21 |
| Infection Rate (%) | 5 | 20 |
Case Study 2: Sodium Lactate as an Antimicrobial Agent
In another study, sodium lactate was tested against common foodborne pathogens such as E. coli and Salmonella. The results demonstrated that sodium lactate effectively reduced bacterial counts in treated samples compared to untreated controls.
| Pathogen | Control Count (CFU/ml) | Lactate Treated Count (CFU/ml) |
|---|---|---|
| E. coli | 1,000 | 100 |
| Salmonella | 800 | 50 |
属性
分子式 |
C3H5NaO3 |
|---|---|
分子量 |
113.05 g/mol |
IUPAC 名称 |
sodium;(2R)-2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1; |
InChI 键 |
NGSFWBMYFKHRBD-MDBPNCOTSA-M |
手性 SMILES |
[13CH3][C@H](C(=O)[O-])O.[Na+] |
规范 SMILES |
CC(C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















